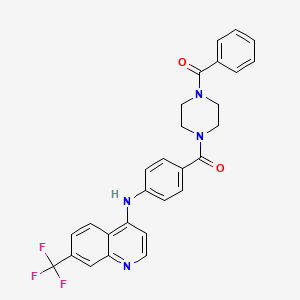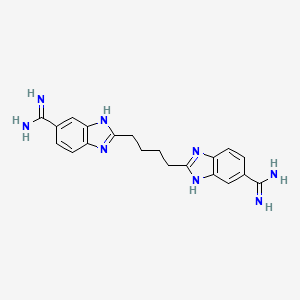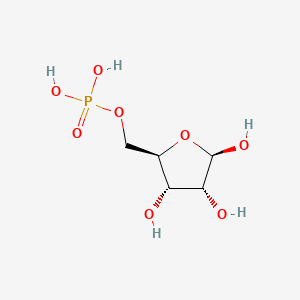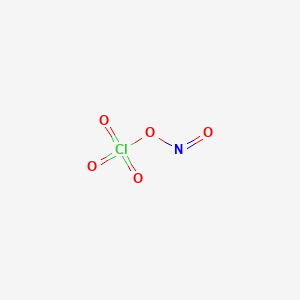
Nitrosonium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosonium perchlorate is an inorganic compound with the chemical formula NOClO₄. It is a salt composed of the nitrosonium cation (NO⁺) and the perchlorate anion (ClO₄⁻). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound appears as a hygroscopic white solid and is highly reactive, especially with organic materials .
Métodos De Preparación
Nitrosonium perchlorate can be synthesized through several methods:
Laboratory Preparation: One common method involves passing dinitrogen trioxide gas (N₂O₃) into concentrated perchloric acid (HClO₄). The reaction is as follows[ N_2O_3 + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Alternative Method: Another method includes treating a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) with concentrated perchloric acid[ NO_2 + NO + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Industrial Production: Industrially, this compound can be produced by passing dinitrogen trioxide gas into a mixture of sodium perchlorate (NaClO₄) and sulfuric acid (H₂SO₄).
Análisis De Reacciones Químicas
Nitrosonium perchlorate undergoes various types of chemical reactions:
Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to nitrosyl perchlorate (NOClO₄) under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nitrous acid (HNO₂) and perchloric acid (HClO₄)[ NOClO_4 + H_2O \rightarrow HNO_2 + HClO_4 ]
Common Reagents and Conditions: Typical reagents used with this compound include nitric oxide, nitrogen dioxide, and perchloric acid.
Aplicaciones Científicas De Investigación
Nitrosonium perchlorate has several applications in scientific research:
Chemistry: It is used as a strong oxidizing agent in various organic and inorganic synthesis reactions.
Biology and Medicine: Nitrosonium cations (NO⁺) derived from this compound play a role in the formation of S-nitrosothiols, which are important in cellular signaling and regulation.
Industry: this compound is used in the production of rocket propellants due to its strong oxidizing properties.
Mecanismo De Acción
The mechanism of action of nitrosonium perchlorate involves the release of nitrosonium cations (NO⁺), which are strong electrophiles. These cations can react with nucleophiles, such as thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification increases the reactivity of thiol groups and plays a crucial role in redox signaling and cellular regulation . The nitrosonium cations can also participate in oxidation-reduction reactions, further influencing various biochemical pathways .
Comparación Con Compuestos Similares
Nitrosonium perchlorate can be compared with other similar compounds:
Nitrosyl Perchlorate (NOClO₄): Both compounds contain the perchlorate anion, but nitrosyl perchlorate has a nitrosyl cation (NO⁺) instead of a nitrosonium cation.
Nitronium Perchlorate (NO₂ClO₄): This compound contains the nitronium cation (NO₂⁺) and is known for its use as an oxidizer in solid rocket propellants.
Ammonium Perchlorate (NH₄ClO₄): Commonly used in rocket propellants, ammonium perchlorate is less reactive than this compound but still serves as a strong oxidizer.
Propiedades
Número CAS |
15605-28-4 |
|---|---|
Fórmula molecular |
ClNO5 |
Peso molecular |
129.46 g/mol |
Nombre IUPAC |
perchloryl nitrite |
InChI |
InChI=1S/ClNO5/c3-1(4,5)7-2-6 |
Clave InChI |
ONKVXKHGDFDPFZ-UHFFFAOYSA-N |
SMILES canónico |
N(=O)OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


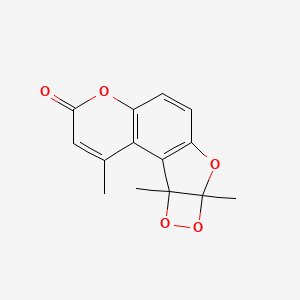
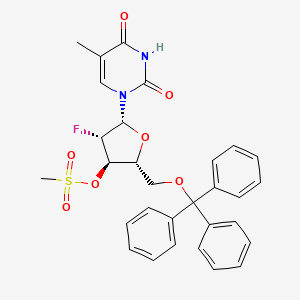
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
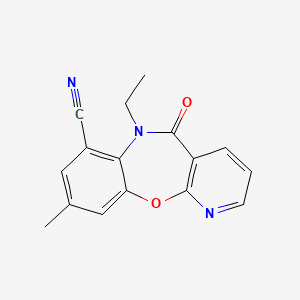
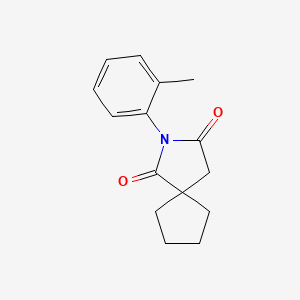
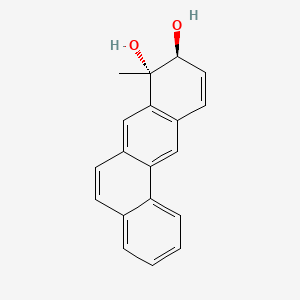

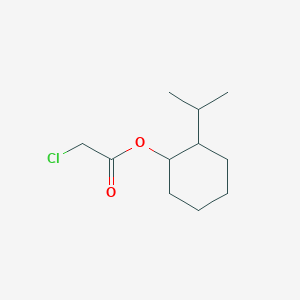
![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
